molecular formula C18H30O2 B2915132 4-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]butan-1-ol CAS No. 1153244-40-6

4-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]butan-1-ol

Cat. No. B2915132
CAS RN: 1153244-40-6
M. Wt: 278.436
InChI Key: UGFYLYJDGQTZSR-UHFFFAOYSA-N
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Description

4-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]butan-1-ol, also known as SR9009, is a synthetic compound that has recently gained attention in the scientific community. It belongs to a class of compounds called Rev-Erb agonists, which are known to regulate circadian rhythms and metabolism. SR9009 has shown promising results in various studies, indicating its potential as a therapeutic agent.

Scientific Research Applications

Viral Inactivation in Clinical Samples

This compound has been studied for its efficacy in inactivating blood-borne enveloped viruses. It’s particularly useful in mitigating infection risks for laboratory workers handling samples containing virulent pathogens. For instance, it has shown effectiveness against Ebola and Yellow Fever viruses when used as a pre-incubation agent in plasma samples .

Impact on Clinical Chemistry Results

Research indicates that using this compound does not significantly bias the results of clinical chemistry tests. This is crucial for ensuring that the diagnostic capabilities of core laboratories remain uncompromised, especially during outbreaks that strain healthcare capacities .

Biocontainment of Pathogens

The compound’s role in biocontainment strategies is significant. It may offer a viable approach to reducing the risk posed by certain blood-borne pathogens to laboratory workers, especially in outbreak settings where handling and processing of infectious blood specimens are necessary .

Detergent Properties

As a non-ionic detergent, it’s used in the inactivation of viruses within clinical samples. Its detergent properties allow for the disruption of viral envelopes, which is a key step in rendering blood-borne viruses non-infectious .

Compatibility with Diagnostic Equipment

It’s important that any chemical used in sample preparation is compatible with diagnostic equipment. Studies have shown that this compound, when used in appropriate concentrations, does not interfere with the operation of common diagnostic equipment like the Roche Cobas analyzer .

Chemical Synthesis

This compound serves as a building block in organic synthesis. Its structure can be utilized to create chemically differentiated compounds for various applications, including the development of new drug candidates .

Mechanism of Action

Target of Action

The primary targets of 4-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]butan-1-ol are Malate Dehydrogenase 1 and 2 (MDH1 and MDH2) . These enzymes play a crucial role in the citric acid cycle, facilitating the conversion of malate into oxaloacetate, with the concurrent reduction of NAD+ to NADH.

Mode of Action

4-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]butan-1-ol acts as a competitive inhibitor of MDH1 and MDH2 . This means it binds to the active site of these enzymes, preventing the substrate (malate) from binding, and thus inhibiting the reaction.

Biochemical Pathways

By inhibiting MDH1 and MDH2, this compound disrupts the citric acid cycle (or Krebs cycle) . This cycle is a series of chemical reactions used by all aerobic organisms to generate energy. Disruption of this cycle can have significant downstream effects, particularly on energy production and other processes dependent on the products of the citric acid cycle.

Result of Action

The inhibition of MDH1 and MDH2 by 4-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]butan-1-ol can lead to a decrease in the production of NADH and a disruption of the citric acid cycle . This can potentially lead to a decrease in energy production in cells, which could have various downstream effects depending on the cell type and physiological context.

properties

IUPAC Name

4-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O2/c1-17(2,3)14-18(4,5)15-8-10-16(11-9-15)20-13-7-6-12-19/h8-11,19H,6-7,12-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFYLYJDGQTZSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]butan-1-ol

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